molecular formula C8H13BrN2O B1451227 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide CAS No. 1185301-15-8

2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide

Cat. No. B1451227
M. Wt: 233.11 g/mol
InChI Key: IRKVLZIPUXRQAN-UHFFFAOYSA-N
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Description

The compound “4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde” is used in the preparation, molecular docking and SAR of imino-(methyl(pyridyl)aminoethoxy)benzylidene-thiazolidinones as protein tyrosine phosphatase 1B inhibitors and evaluation of their antitumor activity .


Synthesis Analysis

The synthesis of a related compound, “二甲基吡啶胺”, involves adding 2-aldehyde pyridine (10mmol) to a methanol solution of 2-aminomethyl pyridine (10mmol) under stirring conditions. After the addition is complete, the mixture is stirred at room temperature for 10 hours .


Molecular Structure Analysis

The molecular formula of “4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde” is C15H16N2O2, with a molecular weight of 256.3 .


Physical And Chemical Properties Analysis

The compound “4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde” has a predicted boiling point of 440.9±30.0 °C and a predicted density of 1.179±0.06 g/cm3 .

Scientific Research Applications

Protecting Group in Polymer Chemistry

2-(Pyridin-2-yl)ethanol, a related compound to 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide, has been identified as an effective protecting group for methacrylic acid in polymer chemistry. This group can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C. Its stability under acidic conditions and resistance to catalytic hydrogenolysis make it valuable for polymer community applications (Elladiou & Patrickios, 2012).

Synthesis of Functionalized Pyridines

The synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-Hydroxy-6-methyl-2-pyridone demonstrates the versatility of pyridine derivatives, similar to 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide, in chemical synthesis. These compounds are significant for their potential in generating complex molecular structures, showing the broad utility of pyridine derivatives in organic chemistry (Mekheimer, Mohamed, & Sadek, 1997).

Applications in Coordination Chemistry

In coordination chemistry, compounds like 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide play a crucial role. For example, the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines, including related compounds, has been used to form Cu(II) complexes. These complexes are significant for understanding metal-ligand interactions and developing new materials (Keypour et al., 2015).

Chemosensors and Biological Applications

Pyridine derivatives, closely related to 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide, have been utilized in the development of chemosensors. For example, a specific chemosensor synthesized for Zn2+ detection demonstrates the potential for these compounds in biological and environmental monitoring (Park et al., 2015).

Pharmaceutical Intermediates

The synthesis of 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde, an intermediate for the drug Rosiglitazone, illustrates the importance of pyridine derivatives in pharmaceutical manufacturing. These compounds serve as key intermediates in the synthesis of various drugs, highlighting their role in medicinal chemistry (Yun-gen, 2005).

Safety And Hazards

The compound “4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde” is labeled with the GHS07 symbol, indicating that it may cause skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[methyl(pyridin-2-yl)amino]ethanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.BrH/c1-10(6-7-11)8-4-2-3-5-9-8;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKVLZIPUXRQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC=N1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide

CAS RN

1185301-15-8
Record name Ethanol, 2-(methyl-2-pyridinylamino)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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